(2R,3R,5S)-2-(6-Amino-8-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Catalog No.
S12289826
CAS No.
M.F
C10H12ClN5O3
M. Wt
285.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,5S)-2-(6-Amino-8-chloro-9H-purin-9-yl)-5-(h...

Product Name

(2R,3R,5S)-2-(6-Amino-8-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol

IUPAC Name

(2R,3R,5S)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H12ClN5O3

Molecular Weight

285.69 g/mol

InChI

InChI=1S/C10H12ClN5O3/c11-10-15-6-7(12)13-3-14-8(6)16(10)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,9+/m0/s1

InChI Key

CKUDKNHBFBCOJN-OBXARNEKSA-N

Canonical SMILES

C1C(OC(C1O)N2C3=NC=NC(=C3N=C2Cl)N)CO

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C3=NC=NC(=C3N=C2Cl)N)CO

The compound (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a purine derivative characterized by its unique stereochemistry and functional groups. It features a tetrahydrofuran ring, which is substituted with a hydroxymethyl group and an amino-purine moiety. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the development of antiviral and anticancer agents.

The reactivity of (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol can be attributed to its functional groups. The hydroxymethyl group can participate in oxidation reactions, leading to the formation of aldehydes or ketones. Additionally, the amino group can engage in nucleophilic substitutions or acylation reactions.

Some possible

This compound exhibits significant biological activity due to its structural resemblance to nucleosides. It has been studied for its potential antiviral properties, particularly against viral infections such as hepatitis and HIV. The purine base is essential for nucleic acid synthesis, making this compound a candidate for further research in antiviral drug development.

Synthesis of (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves several steps:

  • Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Hydroxymethyl Group: This step may involve the use of formaldehyde or similar reagents under basic conditions.
  • Amino Group Incorporation: The amino group can be introduced via amination reactions with suitable amines.

The primary applications of (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol lie in pharmaceutical research. Its structural features suggest potential use as:

  • Antiviral agents: Targeting viral replication mechanisms.
  • Anticancer drugs: Inhibiting nucleic acid synthesis in rapidly dividing cells.
  • Biochemical probes: For studying nucleic acid interactions and enzyme activities.

Several compounds share structural similarities with (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
(2R,3R,4S,5R)-2-(6-Amino-8-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol15465-92-6Contains chlorine substituent; potential for different biological activity.
(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl methyl phosphate98765-5Phosphate group enhances solubility and bioavailability.
2'-Deoxyadenosine958-09-8A natural nucleoside; serves as a reference for biological activity studies.

These compounds differ mainly in their substituents and stereochemistry, which influence their biological activities and potential therapeutic uses.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

285.0628670 g/mol

Monoisotopic Mass

285.0628670 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types